Butethamine

Descripción general

Descripción

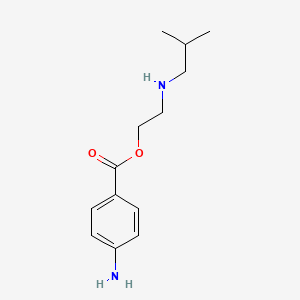

La butetamina es un anestésico local que pertenece a la clase éster de los derivados del ácido para-aminobenzoico. Se conoce por su rápido inicio de acción y su toxicidad reducida en comparación con otros anestésicos como la procaína . La fórmula molecular de la butetamina es C13H20N2O2, y tiene un peso molecular de 236.32 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La butetamina puede sintetizarse a través de la esterificación del ácido para-aminobenzoico con un alcohol adecuado en condiciones ácidas. La reacción generalmente implica el uso de un catalizador como el ácido sulfúrico para facilitar el proceso de esterificación .

Métodos de producción industrial: En entornos industriales, la producción de butetamina implica el método de síntesis de flujo continuo. Este método optimiza el tiempo de reacción y las secuencias, asegurando altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La butetamina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La butetamina puede oxidarse para formar los ácidos benzoicos correspondientes.

Reducción: El grupo nitro en la butetamina puede reducirse a un grupo amino.

Sustitución: La butetamina puede sufrir reacciones de sustitución nucleófila, donde el grupo éster es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Ácido nítrico (HNO3) a presión atmosférica.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) como catalizador.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio (NaOH).

Productos principales:

Oxidación: Ácidos benzoicos.

Reducción: Aminas primarias.

Sustitución: Aminas alquil-sustituidas.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Model Compound in Reactions

Butethamine is utilized in chemical research as a model compound for studying ester hydrolysis and reduction reactions. Its structural properties allow chemists to explore reaction mechanisms and kinetics effectively.

Biological Applications

Local Anesthesia

The compound exhibits significant local anesthetic properties, making it valuable in biological studies related to pain management and nerve block techniques. It is particularly noted for its effectiveness in dental anesthesia, although its use has declined in favor of newer agents.

Mechanism of Action

this compound functions by blocking sodium channels in nerve cells, which inhibits the initiation and propagation of nerve impulses. This mechanism results in localized numbness and pain relief, crucial for various surgical and medical procedures .

Medical Applications

Historical Significance

Historically, this compound was widely used in dental practices for local anesthesia. Although it is not commonly used today, its effectiveness has been documented through numerous case studies. For example, a study highlighted the occurrence of ocular complications associated with dental local anesthesia, where this compound was among the anesthetics analyzed .

Synergistic Combinations

Research has indicated that this compound can be combined with other local anesthetics to enhance efficacy while reducing toxicity. A patent described a composition combining this compound with procaine that exhibited lower toxicity levels compared to using either agent alone . This synergistic action is particularly beneficial in clinical settings where minimizing adverse effects is critical.

Pharmaceutical Industry Applications

Reference Material

In the pharmaceutical industry, this compound serves as a reference material for developing and testing new local anesthetics. Its established profile allows researchers to compare new compounds against a known standard, facilitating the development of safer and more effective anesthetic agents.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for ester hydrolysis | Useful for studying reaction mechanisms |

| Biology | Local anesthesia in pain management | Effective nerve block; mechanism involves sodium channel blockade |

| Medicine | Historical use in dental anesthesia | Documented cases of efficacy; declining use due to newer agents |

| Pharmaceutical Industry | Reference material for new anesthetics | Facilitates comparison and development of safer alternatives |

Case Studies and Research Findings

- Ocular Complications from Dental Anesthesia : A study reviewed multiple cases where patients experienced ocular complications following dental procedures involving local anesthetics like this compound. The analysis focused on parameters such as onset of action and duration of symptoms .

- Toxicity Studies : Research comparing the toxicity levels of this compound when used alone versus in combination with procaine demonstrated that the combination could significantly reduce overall toxicity while maintaining anesthetic efficacy .

- Clinical Trials on Local Anesthetics : Various clinical trials have investigated the efficacy of local anesthetics, including this compound, highlighting its role in improving patient outcomes during surgical procedures .

Mecanismo De Acción

La butetamina ejerce sus efectos bloqueando los canales de sodio en las células nerviosas, impidiendo la iniciación y propagación de los potenciales de acción. Esto da como resultado una pérdida reversible de la sensación en el área objetivo . Los principales objetivos moleculares son las subunidades alfa del canal de sodio en el cerebro .

Compuestos similares:

Benzocaína: Un anestésico local con propiedades similares, pero que se utiliza principalmente en aplicaciones tópicas.

Lidocaína: Un anestésico local tipo amida con una mayor duración de acción y diferentes vías metabólicas.

Singularidad de la butetamina: El rápido inicio de acción y la toxicidad reducida de la butetamina la convierten en la opción preferida para ciertos procedimientos médicos y dentales. Su estructura de éster única permite un metabolismo y eliminación rápidos del cuerpo, lo que reduce el riesgo de efectos secundarios prolongados .

Comparación Con Compuestos Similares

Benzocaine: A local anesthetic with similar properties but used primarily in topical applications.

Lidocaine: An amide-type local anesthetic with a longer duration of action and different metabolic pathways.

Uniqueness of this compound: this compound’s rapid onset of action and reduced toxicity make it a preferred choice for certain medical and dental procedures. Its unique ester structure allows for quick metabolism and elimination from the body, reducing the risk of prolonged side effects .

Actividad Biológica

Butethamine, a compound classified as a local anesthetic, has been the subject of various studies exploring its biological activity, particularly in the context of its anesthetic properties and potential therapeutic applications. This article compiles detailed research findings, case studies, and relevant data to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is chemically described as 2-Isobutylaminoethyl p-aminobenzoate formate, with the molecular formula and a molecular weight of approximately 236.31 g/mol . This structure contributes to its pharmacological properties, particularly its ability to block nerve conduction.

This compound functions primarily as a local anesthetic by inhibiting sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials along nerves, leading to a loss of sensation in the targeted area. Its effectiveness is comparable to other local anesthetics, allowing for its use in various medical procedures.

Biological Activity Overview

The biological activity of this compound can be summarized across several key areas:

- Local Anesthetic Activity : Studies indicate that this compound exhibits significant local anesthetic effects, comparable to procaine and lidocaine. It is effective in producing anesthesia for minor surgical procedures .

- Duration of Action : The duration of anesthesia induced by this compound is influenced by factors such as dosage and route of administration. Research suggests that it provides a moderate duration of action, making it suitable for outpatient procedures .

- Toxicity Profile : Toxicological evaluations have shown that while this compound is generally safe at therapeutic doses, higher concentrations can lead to systemic toxicity, including cardiovascular and central nervous system effects .

Case Studies

- Clinical Use in Dentistry : A study evaluated the efficacy of this compound in dental procedures. Patients receiving this compound reported satisfactory pain control during extractions, with minimal adverse effects noted post-operatively .

- Comparison with Other Anesthetics : In a comparative study involving patients undergoing minor surgeries, this compound was found to be as effective as lidocaine but with a slightly longer onset time. The study highlighted the potential for this compound to be used as an alternative in settings where rapid onset is not critical .

Data Table: Summary of Biological Activities

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for this compound to enhance its efficacy and reduce side effects. Innovations include:

- Microsphere Delivery Systems : Studies have explored encapsulating this compound in microspheres for sustained release, potentially prolonging its anesthetic effect while minimizing peak plasma concentrations that lead to toxicity .

- Combination Therapies : Investigations into combining this compound with adjunctive medications (e.g., epinephrine) have shown promise in prolonging anesthesia and reducing bleeding during surgical procedures .

Propiedades

Número CAS |

2090-89-3 |

|---|---|

Fórmula molecular |

C13H20N2O2 |

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

2-(2-methylpropylamino)ethyl 4-aminobenzoate |

InChI |

InChI=1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3 |

Clave InChI |

WDICTQVBXKADBP-UHFFFAOYSA-N |

SMILES |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |

SMILES canónico |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |

Key on ui other cas no. |

2090-89-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.